Product packaging for 4-Sulfooxybenzoic acid(Cat. No.:)

4-Sulfooxybenzoic acid

Cat. No.: B10854113
M. Wt: 218.19 g/mol
InChI Key: RJTYSXVYCZAUHE-UHFFFAOYSA-N
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Description

4-Sulfooxybenzoic acid is a chemically modified benzoic acid derivative of significant interest in biochemical and pharmacological research. Its structure, featuring both sulfation and a carboxylic acid group, makes it a valuable compound for studying phase II metabolism and the activity of sulfated phenolic metabolites. Research indicates that structurally related sulfated hydroxybenzoic acids, such as 3-hydroxy-4-sulfooxybenzoic acid, exhibit strong binding interactions with the cyclooxygenase-2 (COX-2) enzyme, suggesting potential for anti-inflammatory research applications . In metabolic pathway studies, compounds like this compound are identified as mammalian enzyme-mediated metabolites in the flavan-3-ol pathway, highlighting their role in the biotransformation of dietary polyphenols . The molecular formula is C7H6O7S, with a molecular weight of 234.18 g/mol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O6S B10854113 4-Sulfooxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6O6S

Molecular Weight

218.19 g/mol

IUPAC Name

4-sulfooxybenzoic acid

InChI

InChI=1S/C7H6O6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,8,9)(H,10,11,12)

InChI Key

RJTYSXVYCZAUHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OS(=O)(=O)O

Origin of Product

United States

Natural Occurrence, Distribution, and Biosynthesis of 4 Sulfooxybenzoic Acid

Endogenous Occurrence in Biological Systems

4-Sulfooxybenzoic acid, also known as p-carboxyphenyl sulfate (B86663) or 4-hydroxybenzoic acid-4-O-sulfate, is a sulfated phenolic acid that has been identified across various biological systems, from plants and microbes to mammals. nih.govmedchemexpress.comnih.govfoodb.ca Its presence is the result of metabolic processes involving the sulfation of its precursor, 4-hydroxybenzoic acid.

Recent metabolomic studies have confirmed the presence of this compound in a range of terrestrial plants, including many common edible species. nih.gov An untargeted analysis of over 50 samples from plants, fungi, and algae led to the first-time detection of this and other sulfated phenolic acids in land plants. nih.gov The compound's structure was confirmed by comparing its retention time and mass spectral data with those of a synthesized standard. nih.gov

Notably, this compound has been detected in crops and vegetables such as oat, wheat, barley, tomato, carrot, broccoli, celery, and cabbage. nih.gov It has also been found in fruits like banana and pineapple, as well as in radish bulbs and olive oil. nih.gov In a study on oat, it was determined that sulfated phenolic acids, including this compound, predominantly accumulate in the symplast (>70%), which is the inner side of the plasma membrane where their biosynthesis by sulfotransferases is presumed to occur. nih.gov

The precursor, 4-hydroxybenzoic acid, is also widely distributed in the plant kingdom and has been identified in various algae, including Spongiochloris spongiosa, Anacystis nidulans, and several Sargassum species. nih.govantropocene.itebi.ac.uk

Detection of this compound in Edible Plant Species
Common NameScientific NameReference
OatAvena sativa L. nih.gov
WheatTriticum aestivum L. nih.gov
BarleyHordeum vulgare L. nih.gov
TomatoSolanum lycopersicum L. nih.gov
CarrotDaucus carota subsp. sativus nih.gov
BroccoliBrassica oleracea var. italica nih.gov
CeleryApium graveolens L. nih.gov
CabbageBrassica oleracea convar. sabauda nih.gov
BananaMusa tropicana L. nih.gov
PineappleAnanas comosus L. nih.gov
RadishRaphanus sativus L. nih.gov
Olive OilOlea europaea L. nih.gov

This compound has been identified as a metabolite in the nematode Caenorhabditis elegans. medchemexpress.commedchemexpress.com It is recognized as a product of the metabolism of compounds like ethyl para-hydroxybenzoate and various flavonoids within this organism. medchemexpress.com

In the fungal kingdom, metabolites structurally related to this compound have been detected in various Aspergillus species. Research has identified compounds described as [hydroxy-(sulfooxy)benzoic acid] and [(sulfooxy)benzoic acid] that are specific to this genus. researchgate.net The precursor, 4-hydroxybenzoic acid, is also a known metabolite produced by bacteria such as Escherichia coli. nih.gov

In mammals, this compound is a urinary metabolite formed through the detoxification and elimination of its precursor, 4-hydroxybenzoic acid. foodb.canih.gov The parent compound, 4-hydroxybenzoic acid, can be produced endogenously from the metabolism of the amino acid tyrosine or derived from dietary sources, particularly through the breakdown of polyphenols like catechins from green tea by gut microbiota. rupahealth.com

Studies on the metabolism of p-hydroxybenzoic acid and its esters in rats have shown that after administration, the compound appears in the urine first as free p-hydroxybenzoic acid, followed by its glucuronide and sulfate conjugates. nih.gov The presence of 4-hydroxybenzoic acid-4-O-sulfate has been confirmed in human urine, where it is classified as a phenolic acid metabolite. foodb.cawhiterose.ac.uk A significant increase in the urinary excretion of 4-hydroxybenzoic acid was observed in healthy volunteers following an organic diet intervention, suggesting a link between dietary intake and the formation of this metabolite and its conjugates. nih.gov

Biological Biosynthetic Pathways

The biosynthesis of this compound is a two-step process that first involves the formation of its precursor, 4-hydroxybenzoic acid, followed by an enzymatic sulfation reaction.

The direct bioconversion of 4-hydroxybenzoic acid to this compound is catalyzed by a class of enzymes known as sulfotransferases (SULTs). nih.gov These enzymes facilitate the transfer of a sulfonate group (SO₃) from a universal donor molecule, 3'-phospho-5'-adenylyl sulfate (PAPS), to the hydroxyl group of an acceptor substrate. nih.gov

In humans, cytosolic sulfotransferases are highly expressed in the liver and play a key role in the metabolism of xenobiotics and endogenous compounds. reddit.com Specifically, the enzyme Sulfotransferase 1A3 (SULT1A3) has been identified as catalyzing the sulfate conjugation of 4-hydroxybenzoic acid to form 4-hydroxybenzoic acid-4-O-sulfate. Phenol sulfotransferases, such as SULT1A1, are also responsible for the sulfation of various phenolic compounds. nih.gov This enzymatic reaction increases the water solubility of the parent molecule, facilitating its excretion from the body, typically via urine.

The sole immediate precursor for the biosynthesis of this compound is 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid or 4-HBA). medchemexpress.comnih.gov The availability of this precursor is dependent on several metabolic routes in different organisms.

In Microbes and Plants: 4-Hydroxybenzoic acid is synthesized from chorismate, a key intermediate in the shikimate pathway. researchgate.netnih.gov The enzyme chorismate lyase (also known as UbiC in bacteria) directly converts chorismate into 4-hydroxybenzoate (B8730719) and pyruvate. nih.gov This pathway is the first step in ubiquinone biosynthesis in E. coli and other gram-negative bacteria.

In Mammals: 4-Hydroxybenzoic acid is produced endogenously through the metabolism of the amino acid tyrosine. rupahealth.com It is also significantly generated by gut microbial activity. rupahealth.com Intestinal bacteria metabolize complex dietary polyphenols, such as catechins found in green tea and proanthocyanidins, into simpler phenolic acids, with 4-hydroxybenzoic acid being one of the most abundant. rupahealth.com Once formed, 4-hydroxybenzoic acid is absorbed and undergoes Phase II metabolism, including sulfation in the liver, leading to the formation of this compound. whiterose.ac.uk

Key Enzymes and Precursors in the Biosynthesis of this compound
StepPrecursor(s)ProductKey Enzyme(s)Organism TypeReference
Formation of 4-Hydroxybenzoic AcidChorismate4-Hydroxybenzoic acidChorismate lyase (UbiC)Bacteria, Plants nih.gov
Formation of 4-Hydroxybenzoic AcidTyrosine, Dietary Polyphenols4-Hydroxybenzoic acidTyrosine aminotransferase, Gut Microbiota EnzymesMammals rupahealth.com
Sulfation4-Hydroxybenzoic acid, PAPSThis compoundSulfotransferase (e.g., SULT1A3)Mammals, Plants nih.gov

Synthetic Strategies and Reaction Mechanisms for 4 Sulfooxybenzoic Acid and Its Analogues

Chemical Synthesis Methodologies

The synthesis of 4-sulfooxybenzoic acid, also known as p-carboxyphenyl sulfate (B86663), and its related analogues involves a variety of chemical strategies. nih.gov These methods are designed to regioselectively introduce the sulfooxy group onto a benzoic acid scaffold and may involve derivatization and the use of protecting groups to achieve the desired product. The development of pure reference standards is also a critical aspect of its chemistry. sigmaaldrich.comsigmaaldrich.com

Regioselective Sulfonation Approaches

The introduction of a sulfooxy or sulfonic acid group at a specific position on the benzoic acid ring is a key challenge in the synthesis of this compound and its analogues. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of sulfonation.

For instance, in the synthesis of 2-(substituted)-4-sulfobenzoic acid, the starting material is 2-(substituted)-4-toluenesulfonic acid, which is then oxidized to the corresponding benzoic acid. google.com The position of the sulfonic acid group is predetermined by the structure of the starting toluene (B28343) derivative.

In another example, the sulfonation of salicylic (B10762653) acid derivatives can be directed to the para position relative to the hydroxyl group. smolecule.com This regioselectivity can be controlled by using specific reagents and conditions. For example, using chromium(VI) oxide in acetic anhydride (B1165640) at 40°C results in a predominance of 4-sulfonation due to chelation-controlled orientation of the substrate. smolecule.com The use of bulky alkylating agents can also enhance regioselectivity. smolecule.com

The hydroxyl group generally acts as an ortho/para-directing group. However, competing sulfonation at other positions can occur. To improve para-selectivity, reaction conditions such as temperature can be optimized. For example, lowering the reaction temperature to -10°C and using a stoichiometric excess of chlorosulfonic acid has been shown to improve the para-selectivity to 89% in the sulfonation of 3-hydroxybenzoic acid.

Silylated sulfonating agents, such as trimethylsilyl-chlorosulfonate, have also been employed for the regioselective sulfonation of phenols in the 4-position. google.com

Derivatization Reactions and Functional Group Transformations

Derivatization is a common strategy in organic synthesis to modify the properties of a molecule or to introduce new functional groups. In the context of this compound, derivatization can be used to create analogues with different properties or to facilitate analysis.

One common derivatization reaction is esterification. For example, the carboxylic acid group can be converted to an ester. This can be useful for analytical purposes, such as in gas chromatography, where the volatility of the compound is increased. research-solution.com

The hydroxyl and sulfooxy groups can also participate in nucleophilic substitution reactions, leading to a variety of substituted derivatives. For instance, the sulfooxy group can act as a leaving group in nucleophilic substitutions, enabling the synthesis of sulfonates and sulfamides.

The synthesis of more complex molecules can utilize this compound or its derivatives as intermediates. For example, the sulfonyl chloride derivative of 3-hydroxybenzoic acid was synthesized as an intermediate in the total synthesis of a V2 non-peptide antagonist. This involved regioselective sulfonation, followed by O-methylation and amidation. researchgate.net

The following table summarizes some common derivatization reactions:

Reaction TypeReagent/ConditionsProduct
EsterificationAlcohol, Acid CatalystEster
SilylationHexamethyldisilazane (HMDS)Silyl Ether/Ester
AlkylationBenzyl bromideBenzyl Ester
AcylationAcyl Halide/AnhydrideAnhydride/Acyl Derivative

Development of Reference Standards

The availability of pure, well-characterized reference standards is essential for the accurate identification and quantification of this compound in various matrices. Several suppliers offer this compound as a certified reference material or analytical standard. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The synthesis of authentic standards of this compound and its analogues, such as 4-(sulfooxy)phenylacetic acid, has been reported for use in metabolic studies. researchgate.net These standards are crucial for comparing retention times and mass spectrometry fragmentation patterns to confirm the identity of metabolites in biological samples. researchgate.net The synthesis of these standards often involves the same chemical methodologies described in the previous sections, with a strong emphasis on purification to ensure high purity.

Intrinsic Reactivity and Chemical Transformation Mechanisms

The chemical behavior of this compound is dictated by the interplay of its functional groups: the carboxylic acid, the aromatic ring, and the sulfooxy group. These groups influence its stability and its potential to react with electrophiles and nucleophiles.

Hydrolytic Stability and Pathways

Aryl sulfate esters, such as this compound, can undergo hydrolysis, which involves the cleavage of the S-O bond. acs.org The stability of these compounds towards hydrolysis is influenced by the electronic nature of the aromatic ring. Generally, the hydrolytic stability of aromatic sulfonic acids increases as the electron density in the aromatic ring decreases. researchgate.net

In solution, aryl sulfate monoanions typically undergo hydrolysis through an SN2 mechanism. acs.orgnih.govresearchgate.net This is in contrast to aryl sulfamate (B1201201) monoanions, which tend to hydrolyze via an SN1 pathway. acs.orgnih.govresearchgate.net The increased stability of the aromatic ring in aryl sulfates helps to stabilize the leaving group, making hydrolysis more favorable compared to alkyl sulfates. researchgate.net While aryl fluorosulfates are generally stable to hydrolysis under neutral or acidic conditions, the reactivity can be tuned by substituents. enamine.net

The hydrolysis of esters of benzoic acid derivatives has also been studied, particularly in the context of prodrugs. researchgate.net The rate of hydrolysis can be influenced by the substituents on the benzoic acid ring. researchgate.net

Electrophilic and Nucleophilic Reaction Potentials

The reactivity of this compound towards electrophiles and nucleophiles is determined by the electron distribution within the molecule.

Electrophilic Reactions:

The aromatic ring of benzoic acid can undergo electrophilic substitution reactions such as halogenation and sulfonation. The carboxyl group is a deactivating and meta-directing group, meaning that electrophilic substitution will preferentially occur at the meta position. youtube.comyoutube.com For example, the bromination of benzoic acid in the presence of a Lewis acid catalyst yields m-bromobenzoic acid. youtube.com Similarly, sulfonation of benzoic acid with fuming sulfuric acid produces m-sulfobenzoic acid. youtube.com

Nucleophilic Reactions:

The carbonyl carbon of the carboxylic acid group is electrophilic and can be attacked by nucleophiles in what is known as a nucleophilic acyl substitution reaction. libretexts.org This type of reaction is fundamental to the chemistry of carboxylic acid derivatives. libretexts.org The reactivity of carboxylic acid derivatives towards nucleophiles generally follows the order: acyl phosphates > thioesters > esters/carboxylic acids > amides > carboxylates. libretexts.org

The sulfooxy group itself can act as a leaving group in nucleophilic substitution reactions. Additionally, aryl sulfonate esters can react with nucleophiles in different ways. For example, they can undergo S-O bond cleavage under certain conditions, such as in the presence of sodium hydride, to form various products. cdnsciencepub.com A novel light-induced cleavage of the S–O bond in aryl sulfonate esters has been discovered, leading to the formation of sulfonyl radicals which can then participate in further reactions. rsc.orgnih.gov

The hydroxyl and sulfonyloxy groups in analogues of this compound can also participate in nucleophilic substitution reactions. For example, the carbonyl group of a cross-linking agent like glutaraldehyde (B144438) can be attacked by nucleophilic side chains of proteins. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 4 Sulfooxybenzoic Acid

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry is a cornerstone for the unambiguous identification of small molecules. It provides not only the mass of an ionized molecule with high accuracy but also, through tandem mass spectrometry (MS/MS), crucial structural information based on its fragmentation patterns. arxiv.orglcms.cz

The elemental composition of an unknown compound can be confidently proposed through accurate mass measurement of its molecular ion. lcms.cz For 4-Sulfooxybenzoic acid, with the molecular formula C₇H₆O₆S, high-resolution mass spectrometry has determined its exact and monoisotopic mass to be 217.98850908 Da. nih.gov In practice, analysis is often performed in negative ionization mode, where the deprotonated molecule [M-H]⁻ is observed. Experimental data from various studies using techniques like LC-ESI-QTOF have reported the m/z (mass-to-charge ratio) for this deprotonated ion with high precision, confirming its elemental composition. nih.govmdpi.comresearchgate.net

Table 1: Accurate Mass Data for this compound

ParameterValueMethod/SourceCitation
Molecular FormulaC₇H₆O₆SComputed nih.gov
Exact Mass (Neutral)217.98850908 DaComputed by PubChem nih.gov
Monoisotopic Mass (Neutral)217.98850908 DaComputed by PubChem nih.gov
Precursor Ion [M-H]⁻216.9809 m/zMS/MS researchgate.net
Precursor Ion [M-H]⁻216.9822 m/zLC-MS/MS mdpi.com
Precursor Ion [M-H]⁻216.9812 m/zLC-ESI-QTOF nih.gov

Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting a selected precursor ion and analyzing the resulting product ions. uab.edu The fragmentation pattern of the [M-H]⁻ ion of this compound is characteristic and allows for its structural confirmation. A common fragmentation pathway involves the neutral loss of the sulfate (B86663) group (SO₃), which has a mass of approximately 80 Da. researchgate.net Another typical fragmentation is the loss of the carboxyl group (COOH) as CO₂, with a mass of 44 Da. researchgate.net

In the MS/MS spectrum of the precursor ion at m/z 216.98, a prominent fragment ion is observed at m/z 137. nih.govmdpi.com This corresponds to the hydroxybenzoic acid anion, resulting from the loss of the sulfoxy group (SO₃). mdpi.com A further loss of a carboxylic acid group from this fragment can yield an ion at m/z 93. nih.govmdpi.com The observation of a fragment at m/z 173 corresponds to the loss of a carboxylic acid group from the parent ion. mdpi.com The combination of these specific fragments provides strong evidence for the structure of this compound.

Table 2: Key MS/MS Fragmentation Data for this compound [M-H]⁻

Precursor Ion (m/z)Collision Energy (eV)Key Fragment Ions (m/z)Proposed Neutral Loss / Fragment IdentityCitation
216.9801Not Specified172.9904Loss of COOH nih.gov
216.9801Not Specified137.0235[M-H-SO₃]⁻ (Hydroxybenzoic acid anion) nih.gov
216.9801Not Specified93.0336[M-H-SO₃-COOH]⁻ nih.gov
216.980920137Loss of SO₃ researchgate.net
216.9822Not Specified173Loss of COOH mdpi.com
216.9822Not Specified137Loss of SO₃ mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of complex mixtures, enabling the separation, detection, and identification of individual components. animbiosci.org

Untargeted and semi-targeted metabolomics workflows using LC-HRMS are designed to comprehensively profile the metabolome in a sample. americanpharmaceuticalreview.comresearchgate.net These approaches are not focused on a small, predefined list of molecules but aim to detect and identify as many metabolites as possible in a single analytical run. thermofisher.com A typical workflow involves metabolite extraction from the sample, followed by separation using Ultra-High-Performance Liquid Chromatography (UHPLC), often with a C18 reversed-phase column. nih.govanimbiosci.org The eluent is then ionized (e.g., by ESI) and analyzed by a high-resolution mass spectrometer. nih.govanimbiosci.org

Semi-targeted metabolomics represents a hybrid approach, combining the broad screening of untargeted analysis with the accurate annotation of a pre-selected group of metabolites. americanpharmaceuticalreview.comthermofisher.com Data processing is a critical step, utilizing specialized software to perform peak detection, alignment, and feature identification against spectral databases. animbiosci.org Such workflows have been successfully applied to identify a wide range of metabolites, including phenolic acids like this compound, in complex biological matrices. mdpi.comnih.gov

In LC-MS analysis, a compound is characterized by its retention time (RT) under specific chromatographic conditions and its mass spectral data. The identification of this compound in a sample is confirmed by comparing its experimental RT and mass spectrum with those of a synthesized authentic standard. theses.cz Different studies, using similar but not identical LC conditions, have reported consistent retention times for this compound.

Table 3: Reported LC-MS Data for this compound

Retention Time (min)LC System DetailsMS InstrumentCitation
6.8Not specifiedWaters SYNAPT-G2 QTOF nih.gov
6.80Agilent 1290 Infinity LC, C18 columnAgilent 6540 UHD Accurate-Mass Q-TOF mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms. While its use has been cited in the identification of this compound in natural extracts, specific and detailed NMR spectral data (such as ¹H and ¹³C chemical shifts and coupling constants) for this compound are not extensively detailed in the surveyed literature. ull.es For structural confirmation, NMR data would be compared with that of a reference standard or with predicted spectra.

Proton and Carbon-13 NMR for Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complete covalent framework of organic molecules. One-dimensional ¹H and ¹³C NMR spectra offer precise information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the comprehensive assembly of the this compound structure.

In an aqueous solvent like D₂O, the ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two sets of chemically equivalent protons on the para-substituted benzene (B151609) ring. ull.es These would appear as two doublets due to coupling with their adjacent protons. The integration of these signals would confirm a 2:2 proton ratio. A key feature in the spectrum of a related compound, 3-methoxy-4-sulfooxybenzoic acid, is the absence of a phenolic proton signal, which confirms the complete sulfation of the hydroxyl group.

The ¹³C NMR spectrum provides complementary information, revealing signals for each unique carbon atom in the molecule. For this compound, this would include four signals for the aromatic carbons and one for the carboxyl carbon. The chemical shifts are influenced by the electronic effects of the substituents. The carbon atom attached to the sulfooxy group (C4) and the carboxyl group (C1) would show characteristic downfield shifts. For comparison, in derivatives of benzoic acid, the carbonyl carbon typically appears significantly downfield. researchgate.netfiu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Compounds Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data for related compounds is provided for comparative context.

CompoundNucleusPositionPredicted Chemical Shift (ppm)SolventReference
This compound ¹HH-2, H-6Aromatic DoubletD₂O ull.es
¹HH-3, H-5Aromatic DoubletD₂O ull.es
3-methoxy-4-sulfooxybenzoic acid ¹HH-28.12 (d)DMSO-d₆
¹HH-67.89 (dd)DMSO-d₆
¹HH-57.32 (d)DMSO-d₆
3,5-dimethoxy-4-sulfooxybenzoic acid ¹³CMultiplePredicted Spectrum AvailableD₂O hmdb.ca

Advanced NMR Techniques for Phenolic Conjugate Elucidation

While 1D NMR provides fundamental data, complex structures and subtle isomeric differences often require two-dimensional (2D) NMR experiments for unambiguous elucidation. researchgate.net For a phenolic conjugate like this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. ipb.ptresearchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. For this compound, it would show a clear correlation between the protons at the C2/C6 and C3/C5 positions, confirming their neighborly relationship on the aromatic ring. ipb.pt

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These techniques correlate protons directly to the carbons they are attached to. An HSQC spectrum would definitively link the proton signals of the aromatic ring to their corresponding carbon signals, aiding in the assignment of the ¹³C spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful technique for piecing together a molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For instance, an HMBC experiment would show a correlation from the H2/H6 protons to the carboxyl carbon (C=O) and to the C4 carbon, confirming the para-substitution pattern. It would also show correlations from the H3/H5 protons to the C1 carbon, solidifying the connectivity map of the entire molecule. ipb.pt

Together, these advanced methods provide a complete and unambiguous picture of the molecular structure, leaving no doubt as to the identity and substitution pattern of the compound. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying the functional groups present in a molecule, providing a unique "molecular fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. As a carboxylic acid, it displays a very broad O-H stretching band, typically from 2500-3300 cm⁻¹, which arises from hydrogen-bonded dimers. orgchemboulder.com Superimposed on this are the sharper C-H stretching bands of the aromatic ring. orgchemboulder.com The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a strong, intense band in the region of 1690-1760 cm⁻¹. orgchemboulder.com

Crucially, the sulfooxy group also has characteristic absorptions. Strong bands corresponding to the S=O and S-O stretching vibrations are expected. For a related compound, 3-sulfooxybenzoic acid, these have been noted in the 1200-1250 cm⁻¹ region. vulcanchem.com Aromatic C=C ring stretching vibrations are also observed in the 1450-1600 cm⁻¹ range. pg.edu.pl

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, aromatic ring vibrations are often strong and sharp. researchgate.net The symmetric stretching of the C=C bonds in the benzene ring would be a prominent feature. oxinst.com Furthermore, the symmetric S=O stretch of the sulfooxy group is also expected to be Raman active, providing another key diagnostic peak.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Spectroscopy MethodReference
Carboxylic AcidO-H Stretch (dimer)2500 - 3300 (very broad)IR orgchemboulder.com
Carboxylic AcidC=O Stretch1690 - 1760 (strong)IR, Raman orgchemboulder.com
Aromatic RingC=C Stretch1450 - 1600IR, Raman pg.edu.ploxinst.com
Sulfooxy GroupS=O / S-O Stretch1200 - 1250IR vulcanchem.com
Carboxylic AcidC-O Stretch1210 - 1320IR orgchemboulder.com

X-ray Crystallography of Related Structures for Conformational Insights

X-ray crystallography provides the most definitive three-dimensional structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govdiamond.ac.uk While a crystal structure for this compound itself is not described in the provided context, examining the crystal structures of closely related compounds offers significant insight into its likely conformation and packing in a crystal lattice.

Analysis of related benzoic acids and phenyl sulfates reveals two dominant structural features:

Carboxylic Acid Dimerization: Benzoic acid and its derivatives almost universally form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxylic acid groups. researchgate.net It is highly probable that this compound would adopt this same conformation, creating a planar, hydrogen-bonded eight-membered ring system involving two molecules.

Therefore, insights from related structures suggest a conformation where the benzoic acid portion is largely planar and engaged in dimerization, while the tetrahedral sulfooxy group participates in a wider network of hydrogen bonds, governing the molecule's solid-state packing. researchgate.net

Computational Chemistry and Molecular Modeling of 4 Sulfooxybenzoic Acid

Electronic Structure and Reactivity Calculations (DFT)

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. uni-muenchen.de It is instrumental in calculating properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential, which are fundamental to understanding a molecule's reactivity. researchgate.netmdpi.com For benzoic acid derivatives, DFT calculations have been successfully used to explore their geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.netresearchgate.net

Computational methods are pivotal in mapping the potential energy surface of a molecule and predicting the most likely pathways for chemical reactions. kallipos.grcecam.org By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms and predict the kinetic and thermodynamic feasibility of various transformations. youtube.com Tools and databases, such as the KEGG REACTION database, utilize computational patterns to predict reaction types and metabolic pathways for given chemical structures. genome.jp While specific energy landscape studies for 4-sulfooxybenzoic acid are not prevalent in the reviewed literature, the general methodologies are well-established for predicting reaction outcomes, such as acid-base reactions or degradation pathways. cecam.orgyoutube.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the highest energy orbital containing electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comtaylorandfrancis.com Conversely, the LUMO, the lowest energy orbital without electrons, relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.comtaylorandfrancis.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net For derivatives of benzoic acid, DFT calculations reveal that the frontier orbitals are typically derived from the aromatic π system, with contributions from the substituent groups. researchgate.net In this compound, the analysis would likely show these orbitals distributed across the benzene (B151609) ring and the electron-withdrawing carboxyl and electron-rich sulfooxy groups, identifying the most probable sites for nucleophilic and electrophilic attack.

Computational ConceptDescriptionRelevance to this compound
DFT A quantum mechanics-based method to compute the electronic structure of molecules. uni-muenchen.dePredicts electron distribution, orbital energies, and reactivity sites.
HOMO Highest Occupied Molecular Orbital; represents the ability to donate electrons (nucleophilicity). youtube.comIdentifies the most reactive electron-rich sites, likely involving the sulfooxy group and aromatic ring.
LUMO Lowest Unoccupied Molecular Orbital; represents the ability to accept electrons (electrophilicity). youtube.comIdentifies the most reactive electron-poor sites, likely associated with the carboxyl group.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. researchgate.netIndicates the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility, stability, and interactions with its environment, such as a solvent. mdpi.comvolkamerlab.org Key parameters derived from MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the structure, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the molecule. researchgate.net

In Silico Prediction of Metabolism and Degradation Products

In silico tools play a crucial role in predicting how xenobiotics, including compounds like this compound, are metabolized and degraded in biological systems. cambridgemedchemconsulting.com Platforms such as PreMetabo, BioTransformer, and SMARTCyp can predict sites of metabolism by various enzymes, including cytochrome P450s (Phase I) and conjugating enzymes like sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) (Phase II). cambridgemedchemconsulting.comnih.govfrontiersin.org

This compound is itself a known metabolite, identified as a product of the metabolism of ethyl parahydroxybenzoate and various flavonoids. medchemexpress.com It is a sulfated phenolic acid, indicating its formation via Phase II conjugation mediated by SULT enzymes. nih.govmedchemexpress.com

In silico models and experimental data from mass spectrometry can also predict degradation products. The MS/MS spectrum of 4-(sulfooxy)benzoic acid shows characteristic neutral losses corresponding to the sulfate (B86663) group (SO₃) and the carboxyl group (CO₂). researchgate.net This suggests that key degradation pathways would involve desulfation to form 4-hydroxybenzoic acid and decarboxylation. Studies on similar compounds also indicate that degradation can lead to sulfonic acid derivatives.

Structure-Activity Relationship (SAR) and Ligand-Target Docking Studies for Analogues (e.g., COX-2 Inhibition)

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. iomcworld.comnih.gov These studies, often combined with computational ligand-target docking, are fundamental to modern drug discovery. nih.gov Docking simulations predict the preferred orientation and binding affinity of a molecule within the active site of a target protein. physchemres.org

Cyclooxygenase-2 (COX-2) is an important enzyme involved in inflammation and a target for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbrieflands.com Molecular docking studies have been performed on structural analogues of this compound to evaluate their potential as COX-2 inhibitors. nih.govresearchgate.net One such study identified 3-hydroxy-4-sulfooxybenzoic acid as a strong potential inhibitor of COX-2, exhibiting a high Gold fitness score that suggests a high binding affinity at the enzyme's active site. nih.govresearchgate.net

Docking analyses of related ligands, such as gallic acid, have shown that the carboxylate moiety is crucial for binding, forming key interactions with residues like Arginine 120 (Arg120) and Glutamic acid 524 (Glu524) in the COX-2 active site. researchgate.net The ability of analogues of this compound to bind strongly within this site highlights their potential as lead compounds for developing new anti-inflammatory agents. nih.govresearchgate.netdntb.gov.ua

CompoundTargetDocking Score (Gold Fitness Score)Key Finding
3-hydroxy-4-sulfooxybenzoic acid COX-2HighIdentified as a strong potential inhibitor with high binding affinity. nih.gov
(3,4,5-trihydroxybenzoyl) 3,4,5-trihydroxybenzoate COX-2HighIdentified as a strong potential inhibitor with high binding affinity. nih.gov
2-[(2E,4E)-hexa-2,4-dienyl]-3,4,5-trihydroxybenzoic acid COX-245.40 (Highest)Exhibited the highest fitness score among the screened analogues. nih.gov

Biological Interaction Mechanisms of 4 Sulfooxybenzoic Acid in Vivo and in Vitro

Enzymatic Deactivation and Storage Mechanisms

The enzymatic transformation of 4-sulfooxybenzoic acid is primarily mediated by sulfatases, a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters. In various biological systems, particularly in marine environments, sulfatases play a critical role in the desulfation of this compound, converting it into its corresponding desulfated phenol, 4-hydroxybenzoic acid. nih.gov This process is not a deactivation but rather an activation mechanism. nih.govsci-hub.se The sulfated form is considered a stored, inactive precursor, which upon enzymatic action by sulfatases, releases the more biologically active phenolic compound. nih.govsci-hub.semdpi.com

Research has demonstrated that sulfatases produced by bacteria, such as Escherichia coli and Vibrio natriegens, can effectively transform this compound. nih.govresearchgate.net This enzymatic cleavage is a key step in the chemical defense strategies of certain organisms. nih.gov For instance, in the wound response of the green alga Dasycladus vermicularis, tissue damage triggers the release of sulfated compounds, which are then activated by sulfatases. sci-hub.seresearchgate.net This desulfation cascade is a recurring motif in marine chemical ecology, where stored, less active sulfated molecules are rapidly converted into potent defensive agents when needed. sci-hub.se

Sulfation represents a significant strategy for the detoxification and storage of metabolites, allowing organisms to sequester potentially active compounds in a dormant state. nih.govsci-hub.se this compound is accumulated and stored as such an inactive metabolite in a variety of organisms, from marine algae to terrestrial plants. nih.govresearchgate.net In marine algae like Dasycladus vermicularis and the seagrass Zostera marina, this compound is sequestered within the cells. mdpi.comresearchgate.net This stored form can be mobilized upon mechanical disruption or other stress, initiating a defense response. nih.govmdpi.com

Notably, the presence of this compound is not limited to marine life. Untargeted metabolomics studies have revealed its accumulation in a wide array of land plants, including many common edible species. researchgate.netresearchgate.net The concentrations of sulfated phenolic acids, including this compound, in these plants have been quantified, suggesting that sulfation is a widespread mechanism for modulating the activity and storage of phenolic compounds in the plant kingdom. researchgate.net In many of these plants, the sulfated forms were found in higher concentrations than their non-sulfated counterparts, which were often undetectable. researchgate.net This suggests an efficient sequestration and storage mechanism. researchgate.net

Table 1: Occurrence and Concentration of this compound in Various Plant Species

Species NameCommon NameFamilyConcentration (µg·g⁻¹ DW)
Avena sativa L.OatPoaceaeDetected
Triticum aestivum L.WheatPoaceaeDetected
Hordeum vulgare L.BarleyPoaceaeDetected
Solanum lycopersicum L.TomatoSolanaceaeDetected
Daucus carota subsp. SativusCarrotApiaceaeDetected
Brassica oleracea var. ItalicaBroccoliBrassicaceaeDetected, 0.34-22.18 (range for sulfated phenolic acids) researchgate.net
Apium graveolens L.CeleryApiaceaeDetected
Musa tropicana L.Banana TreeMusaceaeDetected
Ananas comosus L.PineappleBromeliaceaeDetected
Raphanus sativus L.RadishBrassicaceaeDetected
Olea europaea L.OliveOleaceaeDetected (in oil)
Dasycladus vermicularisGreen AlgaDasycladaceaeDetected
Zostera marinaSeagrassZosteraceaeDetected
Data sourced from untargeted UHPLC-QTOF-MS metabolomics studies. researchgate.netresearchgate.net

Modulatory Effects on Biological Pathways

The biological effects of this compound are initiated by its interaction with specific protein targets. While comprehensive data on the full range of its protein interactions remain to be elucidated, studies on structurally similar compounds provide significant insights. Docking studies performed on 3-hydroxy-4-sulfooxybenzoic acid, a structural analogue, have shown that it exhibits a high binding affinity for the active site of the enzyme Cyclooxygenase-2 (COX-2). nih.govdntb.gov.uaresearchgate.net This interaction suggests that the compound acts as a strong inhibitor of COX-2, an enzyme involved in inflammatory responses. nih.govresearchgate.net

The molecular structure of sulfated benzoic acids, featuring both a carboxylic acid group and a sulfonyloxy group, facilitates these interactions. These functional groups can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes and receptors, thereby modulating their activity. Although these findings are for an analogue, they strongly suggest that this compound likely interacts with specific enzymes and proteins, a key mechanism for its biological activity.

The sulfation of small molecules is a recognized mechanism for modulating cellular signaling pathways. For example, the sulfation of jasmonic acid is known to inhibit its signaling activity. researchgate.net While direct and detailed research on the specific impact of this compound on cellular signaling cascades is limited, its role as a stored precursor to the more active 4-hydroxybenzoic acid implies an indirect regulatory function. nih.gov By sequestering the phenolic acid in a sulfated, inactive form, the cell can prevent it from interacting with signaling components until a specific trigger, such as enzymatic desulfation, occurs. nih.govsci-hub.se

The release of 4-hydroxybenzoic acid can then initiate or modulate signaling events. Phenolic compounds, in general, are known to influence a variety of signaling pathways, including those related to stress responses and defense. nih.gov Therefore, the enzymatic conversion of this compound can be seen as a switch that can turn on specific cellular responses when required.

Role in Organismal Chemical Ecology

This compound is a key player in the chemical ecology of various organisms, particularly in marine ecosystems. nih.gov It functions as a component of an "activated defense" system, where it is stored as an inactive and detoxified metabolite. nih.gov This storage allows organisms, such as the green alga Dasycladus vermicularis, to maintain a reservoir of a defensive compound without suffering from its potential toxicity. nih.gov

Upon tissue damage or in the presence of settling organisms like bacteria, sulfatases are released or become active, hydrolyzing this compound to the more potent 4-hydroxybenzoic acid. nih.govmdpi.com This desulfated form has been shown to be more active in biofouling experiments, inhibiting the growth and biofilm formation of bacteria such as Escherichia coli and Vibrio natriegens. nih.govsci-hub.se The sulfated precursor, this compound, is comparatively inactive in these assays. sci-hub.se This system provides an efficient, on-demand chemical defense against predation and biofouling. nih.govnih.govmdpi.com The presence of this compound and similar sulfated phenolic acids in marine algae and seagrasses is linked to their physiological acclimation to environmental stressors. nih.govresearchgate.net

Table 2: Research Findings on the Ecological Role of this compound

Organism/SystemFindingImplicationReference(s)
Dasycladus vermicularis (Green Alga)Stores this compound as an inactive metabolite.Activated defense mechanism; storage of a defensive compound. nih.govmdpi.com
Biofouling Bacteria (E. coli, V. natriegens)Desulfated form (4-hydroxybenzoic acid) is more active against biofilm formation.Sulfation is a method of storing an antifouling agent in an inactive state. nih.govsci-hub.se
Marine EcosystemsSulfated aromatic acids mediate chemical interactions and physiological processes.Key role in organismal defense and adaptation. nih.gov
Terrestrial Plants (various)Accumulates sulfated phenolic acids, including this compound.Suggests a conserved role in defense or regulation beyond marine environments. researchgate.net

Defensive Roles in Plants against Biofouling

This compound is a sulfated phenolic compound that plays a significant role in the chemical defense mechanisms of certain plants, particularly in marine environments, against biofouling. Biofouling is the undesirable accumulation of microorganisms, plants, algae, or small animals on surfaces, which can be detrimental to the host organism. Research indicates that this compound functions as a readily activatable storage form of a more potent antifouling agent. db-thueringen.de

In its natural, sulfated state within the plant, this compound is considered to be in a "dormant" or inactive form. mdpi.com This storage mechanism prevents autotoxicity to the plant's own cells. The primary defensive action is triggered upon tissue disruption, such as when the plant is grazed upon or mechanically damaged. mdpi.com This damage activates enzymes, likely sulfatases, which catalyze the removal of the sulfate group from the molecule. sci-hub.se This enzymatic conversion transforms this compound into its desulfated and more biologically active counterpart, 4-hydroxybenzoic acid. mdpi.com

Studies on the marine green macroalga Dasycladus vermicularis have identified the presence of this compound and proposed its role as a biofilm inhibitor. mdpi.com The conversion to 4-hydroxybenzoic acid upon tissue damage increases the compound's defensive activity, effectively deterring the settlement and growth of fouling organisms on the plant's surface. mdpi.com This mechanism is analogous to that observed for other sulfated phenolic compounds, like zosteric acid, where the desulfated form exhibits significantly higher inhibition of biofilm formation compared to the sulfated precursor. sci-hub.se The antifouling defense, therefore, is not reliant on the direct action of this compound itself, but on its rapid, wound-activated conversion to a more potent defensive metabolite. mdpi.comsci-hub.se

FeatureThis compound4-Hydroxybenzoic Acid
State in Plant Stored, "dormant" precursor mdpi.comActive, defensive compound mdpi.com
Activation Inactive until desulfated mdpi.comFormed upon tissue damage mdpi.com
Primary Role Storage form of antifouling agent db-thueringen.deBiofilm inhibitor mdpi.com

Interactions with Microbial Communities

The biological activity of this compound is intrinsically linked to its desulfated form, 4-hydroxybenzoic acid, which actively interacts with microbial communities. mdpi.comresearchgate.net Once released into the environment, such as the soil surrounding plant roots (the rhizosphere), 4-hydroxybenzoic acid can act as an allelochemical. mdpi.com Allelochemicals are compounds produced by an organism that influence the growth, survival, and reproduction of other organisms. mdpi.comfrontiersin.org

The mechanisms underlying these interactions are multifaceted. 4-Hydroxybenzoic acid can directly inhibit the growth of certain microorganisms due to its antimicrobial properties. nih.govresearchgate.net It can also indirectly influence microbial populations by altering the soil's chemical environment or by affecting the plant's own physiological processes, which in turn changes its root exudation patterns. researchgate.netfrontiersin.org These shifts in the microbial community can have significant ecological consequences, potentially influencing nutrient cycling, plant health, and the suppression of soil-borne pathogens. mdpi.comfrontiersin.org For instance, the accumulation of phenolic acids like 4-hydroxybenzoic acid has been suggested to alter the bacterial community structure in certain cropping systems. mdpi.com

Microbial GroupObserved Interaction with 4-Hydroxybenzoic Acid (Desulfated form)
Soil Bacteria Alters community structure and functional diversity. researchgate.netmdpi.com Can inhibit certain bacterial species while enriching others. nih.gov
Soil Fungi Can lead to an increase in fungal diversity in some contexts. mdpi.com May influence the relative abundance of specific fungal genera, including potential plant pathogens. mdpi.com
Staphylococcus aureus Shows synergistic antimicrobial activity when combined with other compounds like capric acid. nih.gov

Research Applications and Methodological Contributions of 4 Sulfooxybenzoic Acid

Role as a Chemical Building Block in Academic Synthesis

4-Sulfooxybenzoic acid serves as a valuable intermediate in organic synthesis. The presence of the sulfonyloxy and carboxylic acid groups allows for a range of chemical transformations. The sulfonyloxy group, for instance, can act as a leaving group in nucleophilic substitution reactions, facilitating the creation of various sulfonates and sulfamides. This reactivity is distinct from its non-sulfated counterpart, 4-hydroxybenzoic acid, where the hydroxyl group primarily participates in hydrogen bonding and esterification.

In synthetic strategies, the sulfation of phenolic compounds like 4-hydroxybenzoic acid to produce this compound is a key step. This transformation can be achieved using reagents such as a sulfur trioxide pyridine (B92270) complex. The resulting sulfate (B86663) ester is more water-soluble than the parent compound, a property that can be advantageous in certain reaction conditions.

Analytical Standard in Metabolomics and Chemical Profiling

In the fields of metabolomics and chemical profiling, this compound is utilized as an analytical standard. medchemexpress.com Its presence has been identified in various biological and environmental samples, including marine algae and as a metabolite of certain flavonoids and ethyl parahydroxybenzoate. medchemexpress.commdpi.com For instance, it was detected in the methanol (B129727) extract of the green alga Dasycladus vermicularis. mdpi.com

The systematic identification of sulfated metabolites like this compound has been significantly advanced by the development of mass spectrometry techniques. In untargeted metabolomics studies using liquid chromatography-high resolution mass spectrometry (LC-HRMS), this compound and its isomers have been identified in complex biological matrices, such as in pathogenic Aspergillus species and in studies analyzing meat adulteration. animbiosci.orgmdpi.com The availability of pure this compound as a standard allows for accurate quantification and confirmation of its presence in these complex mixtures.

Application AreaAnalytical TechniqueKey Finding
Metabolomics LC-HRMSIdentification in pathogenic Aspergillus species. mdpi.com
Chemical Profiling UPLC-MSDetection in the green alga Dasycladus vermicularis. mdpi.com
Food Science LC-HRMSPotential biomarker for meat adulteration analysis. animbiosci.organimbiosci.org

Probing Tools for Sulfotransferase Activity Studies

Sulfotransferases (SULTs) are a class of enzymes that catalyze the transfer of a sulfo group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. rsc.org The sulfation of phenolic compounds is a critical metabolic pathway in many organisms. Plant sulfotransferases have shown a preference for sulfating the 4-OH position of benzoic acid derivatives, leading to the formation of compounds like this compound. smolecule.com

The study of SULT activity often relies on assays that can detect the products of the sulfation reaction. While many assays use fluorescent substrates, the principles can be applied to non-fluorescent substrates as well. nih.gov The enzymatic conversion of 4-hydroxybenzoic acid to this compound by SULTs can be monitored to determine enzyme activity and kinetics. researchgate.net This makes this compound and its precursor valuable tools for investigating the function and specificity of sulfotransferase enzymes. researchgate.net

Potential in Materials Science Research (e.g., derivative incorporation)

The incorporation of benzoic acid and its derivatives into polymers has been explored for various applications, including the development of materials with specific functional properties. For example, benzoic acid and its esters have been incorporated into low-density polyethylene (B3416737) (LDPE) films for food packaging applications. nih.gov These studies have investigated the migration of the incorporated compounds and their effect on the material's properties, such as permeability and mechanical strength. nih.gov

Similarly, benzoic acid and sodium benzoate (B1203000) have been incorporated into silicone coatings to investigate their potential as antifouling agents. researchgate.netkfupm.edu.sa While these studies did not specifically use this compound, they demonstrate the principle of incorporating benzoic acid derivatives into polymer matrices to create functional materials. The unique properties of this compound, such as its increased water solubility compared to 4-hydroxybenzoic acid, could offer advantages in the design of new materials, for instance, by influencing the release characteristics from a polymer matrix.

Computational Models for Predictive Chemistry

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules. nih.govrsc.orgresearchgate.net Models can be developed to understand the effect of chemical substituents on various molecular characteristics, including permeability and reaction selectivity. rsc.orgnih.gov For congeneric series of compounds like substituted benzoic acids, computational models can analyze the impact of different functional groups on their properties. nih.gov

In the context of this compound, computational models can be used to predict its behavior in different chemical and biological systems. For example, by studying a series of benzoic acid derivatives, it is possible to develop quantitative structure-activity relationship (QSAR) models. researchgate.net These models can help in understanding how the sulfooxy group influences the molecule's interactions and reactivity, aiding in the design of new molecules with desired properties.

Environmental Dynamics and Biogeochemical Cycling of Sulfooxybenzoic Acids

Occurrence and Distribution in Aquatic and Terrestrial Environments

4-Sulfooxybenzoic acid has been identified as a naturally occurring metabolite in a diverse range of organisms, spanning both marine and terrestrial ecosystems. Its presence has been confirmed in several species of siphonous green algae, including those from the Dasycladales order. nih.govnih.govfrontiersin.org In these marine environments, sulfated phenolic compounds are thought to play significant roles in chemical defense and physiological processes. nih.gov For instance, they may be stored as inactive forms of more potent bioactive compounds. nih.gov

In terrestrial settings, the distribution of this compound is surprisingly widespread. It has been detected in a variety of common edible plants and crops through untargeted metabolomics studies. nih.govresearchgate.netresearchgate.net These include grains such as oat (Avena sativa L.), wheat (Triticum aestivum L.), and barley (Hordeum vulgare L.), as well as vegetables and fruits like tomato (Solanum lycopersicum L.), carrot (Daucus carota subsp. sativus), and broccoli (Brassica oleracea var. italica). nih.govmedchemexpress.com The concentrations of these sulfated phenolic acids in plants can range from 0.34 to 22.18 µg/g of dry weight. medchemexpress.com Further investigation into the subcellular distribution within oat plants revealed that these compounds predominantly accumulate in the symplast, where their biosynthesis by sulfotransferases is presumed to occur. nih.govmedchemexpress.com The compound has also been identified as a metabolite in the nematode Caenorhabditis elegans, indicating its presence in the animal kingdom as a product of metabolism of other ingested compounds. medchemexpress.com

The following table summarizes the documented occurrence of this compound in various environments and organisms.

Biotic and Abiotic Degradation Pathways

The persistence and transformation of this compound in the environment are dictated by both biological (biotic) and non-biological (abiotic) degradation processes.

The primary biotic degradation pathway for this compound involves enzymatic hydrolysis of the sulfate (B86663) ester bond. This reaction is catalyzed by a class of enzymes known as arylsulfatases (aryl-sulfate sulfohydrolase, EC 3.1.6.1). scirp.orgcymitquimica.comresearchgate.net These enzymes are widespread in nature and have been identified in bacteria, fungi, and higher plants. scirp.orgresearchgate.net The hydrolysis of the aryl sulfate ester bond in this compound releases inorganic sulfate (SO₄²⁻) and the corresponding phenolic compound, 4-hydroxybenzoic acid. nih.govcymitquimica.com

The general reaction can be depicted as: this compound + H₂O → 4-Hydroxybenzoic acid + H₂SO₄

Bacterial sulfatases are key to this process. For example, studies have shown that sulfatases from bacteria like Escherichia coli and Vibrio natriegens can transform this compound into its desulfated form. nih.gov The expression of these enzymes in many microorganisms is regulated by the availability of sulfur in the environment; their synthesis is often repressed in the presence of inorganic sulfate. scirp.org This indicates that organisms can utilize sulfated organic compounds like this compound as a sulfur source when inorganic sulfate is scarce. umk.pl

The resulting 4-hydroxybenzoic acid is a well-studied compound that can be further degraded by a variety of microorganisms under both aerobic and anaerobic conditions, eventually being mineralized to carbon dioxide and water. researchgate.net

The reverse reaction, the sulfation of phenolic compounds, is carried out by sulfotransferases. These enzymes transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of an acceptor molecule. This biotransformation is significant in plants for the biosynthesis and storage of sulfated compounds. nih.govmedchemexpress.com

This compound exhibits moderate chemical stability. As a sulfate ester, it is generally stable under dry, inert conditions. wikipedia.org However, it is susceptible to degradation in humid environments through the hydrolysis of the sulfooxy group. wikipedia.org The stability of the compound in aqueous solutions is pH-dependent, with greater stability observed in the pH range of 4 to 6. wikipedia.org

Abiotic degradation can also occur through photolysis. Exposure to ultraviolet (UV) radiation, simulating sunlight, can drive the breakdown of the molecule. wikipedia.org The primary photolytic cleavage would likely involve the O-S bond of the sulfooxy group, leading to the formation of 4-hydroxybenzoic acid and sulfate radicals. Further degradation of the aromatic ring can occur with continued exposure to UV light. A neutral loss of sulfur trioxide (SO₃), corresponding to a mass-to-charge ratio difference of 79.9568 Da, is a characteristic fragmentation pattern observed in mass spectrometry analysis of sulfated metabolites and is indicative of the cleavage of the sulfate group. researchgate.netresearchgate.net

The following table outlines the key degradation pathways for this compound.

Contribution to Sulfur Cycling in Ecosystems

Sulfur is an essential element for all living organisms, being a key component of amino acids such as cysteine and methionine. lumenlearning.com The biogeochemical sulfur cycle involves the transformation of sulfur through various oxidation states and its movement between the atmosphere, oceans, and land. lumenlearning.com

Organic sulfur compounds, including sulfated esters like this compound, represent a significant reservoir of sulfur in many environments, particularly in aerobic soils where they can constitute over 95% of the total sulfur. umk.pl The mineralization of this organic sulfur is a critical step in making sulfur available to plants and microorganisms. scirp.org

The degradation of this compound by microbial arylsulfatases directly contributes to the sulfur cycle by releasing inorganic sulfate (SO₄²⁻). nih.govscirp.org This sulfate is the form of sulfur that is most readily assimilated by plants and many microorganisms. lumenlearning.com Therefore, this compound and other sulfated phenolic compounds can serve as an important source of sulfur for microbial communities, especially in sulfur-limited environments. umk.pl

In plants, the synthesis of this compound via sulfotransferases can be seen as a mechanism for sulfur storage. nih.govresearchgate.netmedchemexpress.com The plant can store sulfur in this organic, less reactive form and potentially release it through its own sulfatases when needed. Upon decomposition of the plant matter, this organic sulfur enters the soil or aquatic sediment, where it becomes available to decomposer microorganisms. These microbes, through their sulfatase activity, complete the loop by returning the sulfur to the inorganic pool, thus playing a vital role in the local sulfur cycle. researchgate.net

Future Research Avenues and Emerging Concepts in 4 Sulfooxybenzoic Acid Studies

Advanced Omics Integration for Comprehensive Biological Understanding

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for unraveling the complex biological systems in which 4-Sulfooxybenzoic acid is involved. nih.govmdpi.com The integration of these multi-omics datasets provides a holistic view of the flow of biological information, from the genetic blueprint to the metabolic output. nih.gov This comprehensive approach is crucial for understanding the synthesis, regulation, and function of this compound within an organism.

Future research will likely focus on integrating multi-omics data to build comprehensive models of the biological pathways involving this compound. nih.gov For instance, by combining metabolomic data that identifies the presence and quantity of this compound with transcriptomic and proteomic data, researchers can identify the specific enzymes and regulatory genes involved in its biosynthesis and metabolism. nih.gov This approach has already been used to predict that 3,5-dihydroxy-4-(sulfooxy)benzoic acid is a metabolite of 3,4,5-trihydroxybenzoic acid, generated by sulfotransferase enzymes in humans. chemfont.cahmdb.ca

Furthermore, advanced omics integration can shed light on the interactions between organisms. For example, understanding the role of this compound in the gut microbiome requires an integrated analysis of the host's genome and metabolome, as well as the metagenome of the gut microbiota. rupahealth.commdpi.com This can reveal how dietary compounds are metabolized by gut bacteria to produce this compound and how this, in turn, affects the host's health. rupahealth.com

Table 1: Key Omics Technologies and Their Application in this compound Research

Omics TechnologyApplication in this compound ResearchPotential Insights
Metabolomics Identification and quantification of this compound and its derivatives in various biological samples. mdpi.comElucidating metabolic pathways, identifying novel related compounds. chemfont.cahmdb.ca
Transcriptomics Analysis of gene expression profiles in response to this compound or its precursors.Identifying genes encoding for biosynthetic enzymes and regulatory proteins.
Proteomics Study of the protein landscape to identify enzymes (e.g., sulfotransferases, arylsulfatases) involved in the synthesis and degradation of this compound. medchemexpress.comUnderstanding the catalytic mechanisms and regulation of key enzymes.
Genomics Identification of genes and genetic variations associated with the production or response to this compound.Uncovering the genetic basis of this compound's biological roles.
Multi-Omics Integration Combining data from all omics layers to create a comprehensive model of the biological system. nih.govRevealing complex interactions and regulatory networks governing this compound's function. nih.gov

Mechanistic Studies of Novel Biological Roles

While initial research has identified this compound in various organisms, the full extent of its biological roles remains largely unexplored. Future mechanistic studies will be crucial to elucidate its specific functions and modes of action.

One promising area of investigation is its potential role as a signaling molecule. Sulfated compounds are known to be involved in a variety of physiological processes. nih.gov For example, in marine algae, sulfation can be a detoxification strategy, where inactive forms of metabolites are stored and later activated by the enzymes of settling organisms to act as a defense mechanism. nih.gov Research has shown that the desulfated form of this compound is more active in biofouling experiments, suggesting that sulfation plays a key regulatory role. nih.govresearchgate.net

Further research is also needed to explore its potential anti-inflammatory properties. mdpi.com Studies have noted the structural similarity of 2-(sulfooxy)benzoic acid to aspirin (B1665792) and salicylic (B10762653) acid, both well-known anti-inflammatory agents that inhibit cyclooxygenases (COXs). mdpi.comresearchgate.net Molecular docking studies have suggested that 3-hydroxy-4-sulfooxybenzoic acid could be a potent inhibitor of COX-2, an enzyme involved in inflammation and pain. nih.gov Future in vitro and in vivo studies are necessary to validate these computational findings and to understand the precise mechanisms by which this compound and its derivatives might exert anti-inflammatory effects.

Sustainable and Bio-Inspired Synthetic Approaches

The chemical synthesis of this compound has been described in the literature, typically involving the reaction of 4-hydroxybenzoic acid with a sulfur trioxide pyridine (B92270) complex. nih.gov However, as interest in this compound grows, there is a need for more sustainable and bio-inspired synthetic methods.

Future research in this area could focus on enzymatic synthesis. Identifying and characterizing the sulfotransferases that produce this compound in nature could enable the development of biocatalytic processes for its production. chemfont.cahmdb.ca This approach would offer a greener alternative to traditional chemical synthesis, operating under milder reaction conditions and with higher specificity.

Furthermore, exploring the biosynthesis of this compound in various organisms could inspire novel synthetic strategies. theses.cz Understanding the metabolic pathways and the enzymes involved can provide a blueprint for designing efficient and sustainable production methods. This could involve metabolic engineering of microorganisms to produce this compound from simple precursors.

Exploration of Environmental Remediation Strategies

The presence and fate of phenolic compounds in the environment are of growing concern. Investigating the role of this compound and its related metabolic pathways in environmental processes could open up new avenues for bioremediation.

A key aspect to explore is the microbial degradation of this compound. Bacteria are known to possess sulfatases that can transform sulfated compounds. nih.gov Understanding the microbial communities and the specific enzymes capable of degrading this compound could lead to the development of bioremediation strategies for environments contaminated with phenolic compounds. This could involve bioaugmentation, where specific microbes are introduced to a contaminated site to enhance the degradation of pollutants. microbe.com

Moreover, the study of how organisms use sulfation as a detoxification mechanism could inform the development of novel remediation technologies. nih.gov By mimicking these natural processes, it may be possible to design systems that capture and transform environmental pollutants into less harmful substances. Future research could investigate the potential of using plants or microorganisms that naturally produce sulfated compounds to phytoremediate or bioremediate contaminated soils and water. frontiersin.orgfrontiersin.org

Q & A

Q. What statistical approaches resolve contradictions in reported bioactivity data of this compound across different experimental models?

  • Methodological Answer : Apply meta-analysis to harmonize data from heterogeneous studies (e.g., varying cell lines, assay conditions). Use multivariate regression to control for confounding variables like pH, solvent composition (DMSO vs. aqueous buffers), or incubation time. For clustered data (e.g., repeated measurements in the same batch), mixed-effects models account for within-group correlations and improve reproducibility .

Q. What computational strategies predict the interaction mechanisms between this compound and enzymatic targets, and how are binding affinities validated experimentally?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like sulfotransferases or cytochrome P450. Validate predictions using surface plasmon resonance (SPR) to measure dissociation constants (KD) or isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues .

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